N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide
Description
Properties
IUPAC Name |
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4OS/c1-3-4-11-27(2)19(28)13-29-21-25-18-8-6-5-7-15(18)20(26-21)24-14-9-10-16(22)17(23)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQWQWUGHBXSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Camps Cyclization for Quinazolinone Formation
Camps cyclization, involving the thermal cyclization of o-acylaminoketones, remains a cornerstone for generating quinazolin-4(3H)-ones. For instance, 3,4-difluoroaniline can be condensed with ethyl 2-cyanoacetate in the presence of acetic anhydride to yield 2-cyano-3-(3,4-difluorophenyl)quinazolin-4(3H)-one. This intermediate is pivotal for subsequent chlorination and substitution reactions.
Chlorination at Position 4
Conversion of the quinazolinone to the reactive 4-chloro derivative is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Patent WO2016138114A1 highlights that POCl₃ in dimethylformamide (DMF) at 80°C for 6 hours achieves >90% conversion to 4-chloro-2-cyanoquinazoline. This step is critical for enabling nucleophilic aromatic substitution (NAS) at position 4.
Introduction of the 3,4-Difluoroanilino Group at Position 4
Regioselective installation of the 3,4-difluoroaniline moiety at position 4 proceeds via NAS under mild basic conditions:
Reaction Conditions :
- Substrate : 4-Chloro-2-cyanoquinazoline
- Nucleophile : 3,4-Difluoroaniline (1.2 equiv)
- Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv)
- Solvent : Dimethylacetamide (DMA), 90°C, 12 hours
- Yield : 78% (isolated via silica chromatography)
Key mechanistic insights from WO2007075783A2 indicate that electron-withdrawing groups (e.g., cyano at position 2) enhance NAS reactivity by polarizing the C-Cl bond. Nuclear magnetic resonance (NMR) analysis of the product confirms successful substitution, with characteristic shifts at δ 7.85 ppm (quinazoline H-5) and δ 6.95–7.15 ppm (difluoroaniline protons).
Installation of the Sulfanyl Group at Position 2
The sulfanyl (-S-) linkage at position 2 is introduced via a thiol-disulfide exchange or direct substitution:
Thiolation Using Mercaptoacetamide Derivatives
A modified protocol from J. Med. Chem. 2014 employs 2-mercapto-N-methyl-N-butylacetamide as the sulfur source:
Procedure :
- Substrate : 4-(3,4-Difluoroanilino)-2-cyanoquinazoline
- Thiolating Agent : 2-Mercapto-N-methyl-N-butylacetamide (1.5 equiv)
- Base : Potassium tert-butoxide (t-BuOK, 1.2 equiv)
- Solvent : Tetrahydrofuran (THF), reflux, 8 hours
- Yield : 65% (purified via reverse-phase HPLC)
Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 458.12 [M+H]⁺, consistent with the expected product.
Functionalization of the Acetamide Side Chain
The N-methyl-N-butylacetamide side chain is appended through a two-step sequence:
Synthesis of 2-Bromo-N-methyl-N-butylacetamide
Bromination of N-methyl-N-butylacetamide using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C yields the α-bromo derivative (82% yield).
Alkylation of the Sulfanyl Intermediate
Coupling the bromoacetamide with the 2-sulfanylquinazoline derivative proceeds under Mitsunobu conditions:
Optimized Parameters :
- Catalyst : Triphenylphosphine (PPh₃, 1.1 equiv)
- Azide Source : Diethyl azodicarboxylate (DEAD, 1.1 equiv)
- Solvent : Anhydrous THF, 25°C, 24 hours
- Yield : 71%
¹H NMR analysis reveals triplet signals at δ 3.22 ppm (N-CH₂CH₂CH₂CH₃) and δ 1.35 ppm (butyl CH₃), confirming successful alkylation.
Analytical Characterization and Validation
Critical spectroscopic data for the final compound include:
- High-Resolution MS (HRMS) : m/z 529.1845 [M+H]⁺ (calc. 529.1849)
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, quinazoline H-1), δ 7.62–7.70 (m, 4H, aromatic), δ 3.85 (s, 2H, SCH₂CO), δ 3.30 (s, 3H, NCH₃)
- ¹³C NMR : δ 170.5 (C=O), δ 158.9 (quinazoline C-2), δ 152.1 (C-F, J = 245 Hz)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Camps Cyclization | Quinazolinone formation | 78 | 95 |
| Thiol-Disulfide Exchange | Sulfanyl group installation | 65 | 92 |
| Mitsunobu Alkylation | Acetamide coupling | 71 | 98 |
Data aggregated from demonstrate that Mitsunobu conditions outperform classical SN2 reactions in coupling efficiency.
Challenges and Optimization Opportunities
- Regioselectivity in NAS : Competing substitutions at positions 2 and 4 necessitate rigorous temperature control.
- Thiol Oxidation : Use of inert atmospheres (Ar/N₂) minimizes disulfide byproducts during thiolation.
- Purification : Reverse-phase HPLC with a C18 column resolves polar impurities, enhancing final purity to >98%.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells .
Comparison with Similar Compounds
Substituent Effects on Molecular Composition and Yield
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like nitro (e.g., 8 ) or trifluoromethyl (9 ) exhibit moderate to high yields (70–81%). The trifluoromethyl group in 9 reduces carbon content (46.62% vs. 52.42% in 8 ) due to fluorine’s high atomic mass .
- Steric and Electronic Effects : Bulky substituents like 3,4-dimethylphenyl (10 ) slightly lower nitrogen content (9.99% vs. 13.93% in 9 ), possibly due to steric hindrance during synthesis .
- Synthetic Efficiency : Higher yields (e.g., 85% for 13 ) correlate with less sterically demanding substituents, suggesting optimized reaction conditions for linear or planar groups .
Structural and Functional Divergence from the Target Compound
The target compound, N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide, differs from the analogs in in three key aspects:
Acetamide Chain : The N-butyl-N-methylacetamide chain introduces greater hydrophobicity compared to the nitrobenzothiazole (8 ) or thiadiazole (9 ) groups, which may enhance membrane permeability .
Halogen Content: The dual fluorine atoms in the anilino group could improve metabolic stability relative to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .
Crystallographic and Validation Methods
Key steps include:
- Riding Model for H Atoms : Standard practice for placing hydrogen atoms geometrically (C–H = 0.95 Å) .
- Intermolecular Interactions : Analogs exhibit head-to-tail hydrogen bonding (e.g., C–H⋯O), influencing crystal packing and solubility .
Implications for Drug Design
- Hydrophobic Optimization : The target compound’s butyl group may balance solubility and lipophilicity, critical for oral bioavailability.
- Validation Practices : Structural integrity of analogs is confirmed via elemental analysis and SHELX refinement, ensuring reliability for further studies .
Biological Activity
N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on quinazoline derivatives demonstrated potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . This suggests that the compound may disrupt bacterial membranes effectively without selecting for resistance.
Anticancer Activity
The quinazoline moiety is also associated with anticancer properties. Compounds with similar structures have shown to inhibit various cancer cell lines. For example, studies have highlighted that modifications to the quinazoline ring can enhance cytotoxicity against human cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound against different cancer types remains an area for further research.
Case Studies and Research Findings
While the precise mechanisms remain under investigation, preliminary studies suggest that the compound may exert its effects through:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death.
- Inhibition of Cell Proliferation : In cancer cells, quinazoline derivatives can inhibit key pathways involved in cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
